Cox-2-IN-37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24N2O |

|---|---|

Molecular Weight |

332.4 g/mol |

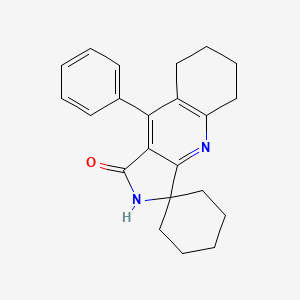

IUPAC Name |

9-phenylspiro[5,6,7,8-tetrahydro-2H-pyrrolo[3,4-b]quinoline-3,1'-cyclohexane]-1-one |

InChI |

InChI=1S/C22H24N2O/c25-21-19-18(15-9-3-1-4-10-15)16-11-5-6-12-17(16)23-20(19)22(24-21)13-7-2-8-14-22/h1,3-4,9-10H,2,5-8,11-14H2,(H,24,25) |

InChI Key |

SJNTXZQHWLAULB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C3=NC4=C(CCCC4)C(=C3C(=O)N2)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigma of Cox-2-IN-37: A Technical Guide to the Mechanism of Selective COX-2 Inhibition in Prostaglandin Synthesis

Disclaimer: Extensive research did not yield specific information for a compound designated "Cox-2-IN-37." This guide, therefore, provides a comprehensive overview of the mechanism of action of selective Cyclooxygenase-2 (COX-2) inhibitors on prostaglandin synthesis, drawing upon data from various well-characterized inhibitors to illustrate the core principles and methodologies relevant to researchers, scientists, and drug development professionals.

Introduction: The Role of COX-2 in Prostaglandin Synthesis and Inflammation

Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and fever. Their synthesis is primarily mediated by the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

Selective COX-2 inhibitors are designed to specifically target the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[3][4] This targeted approach aims to reduce inflammation and pain with an improved safety profile.

Mechanism of Action: How Selective Inhibitors Target COX-2

The selective inhibition of COX-2 is achieved by exploiting structural differences between the active sites of the COX-1 and COX-2 enzymes. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. Selective inhibitors are designed with bulkier chemical structures that can fit into the active site and bind to this side pocket of COX-2, effectively blocking its catalytic activity. This structural difference prevents these inhibitors from binding tightly to the narrower active site of the COX-1 enzyme.

The binding of a selective inhibitor to COX-2 prevents arachidonic acid from accessing the catalytic site, thereby halting the production of PGH2 and, consequently, the downstream synthesis of pro-inflammatory prostaglandins.[4]

Signaling Pathway of Prostaglandin Synthesis and Inhibition by a Selective COX-2 Inhibitor

Caption: Inhibition of the prostaglandin synthesis pathway by a selective COX-2 inhibitor.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of a COX-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for COX-2 over COX-1 is expressed as the selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro Inhibitory Activity of Various Selective COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | >100 | 0.88 | >113.6 | [5] |

| Compound 5n | >35.6 | 0.07 | >508.6 | [6] |

| Compound 9 | 50 | 0.26 | 192.3 | [5] |

| Compound 26 | >3 | 0.009 | >333 | [5] |

| Compound 27 | >100 | 0.32 | >312 | [5] |

| Compound 36 | 8.86 | 1.13 | 7.84 | [5] |

| Compound 37 | 8.46 | 1.03 | 8.21 | [5] |

Note: The data presented are from various sources and experimental conditions may differ.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of novel compounds. The following outlines a general methodology for in vitro COX inhibition assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins by purified COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (potential inhibitors)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostaglandins

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Incubation with Inhibitor: Pre-incubate the enzymes with various concentrations of the test compound or vehicle (control) for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stop solution (e.g., a solution containing a non-selective COX inhibitor or by acidification).

-

Quantification of Prostaglandins: Measure the concentration of the produced prostaglandin (e.g., PGE2) in the reaction mixture using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for a typical in vitro COX inhibition assay.

Conclusion

Selective COX-2 inhibitors represent a significant class of anti-inflammatory drugs that effectively target the inducible COX-2 enzyme to reduce the synthesis of pro-inflammatory prostaglandins. Their mechanism of action relies on the structural differences between the COX isoforms, allowing for targeted inhibition. The development and evaluation of new selective COX-2 inhibitors depend on robust in vitro and in vivo assays to determine their potency and selectivity. While the specific compound "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for understanding the core mechanism of action of this important class of therapeutic agents.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atsjournals.org [atsjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cox-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of Cox-2-IN-37, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures. Visual diagrams of the synthesis and proposed mechanism of action are included to facilitate understanding.

Introduction

This compound, systematically named 9'-Phenyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-b]quinolin]-1'(2'H)-one, is a novel heterocyclic compound that has demonstrated significant potential as a selective inhibitor of the COX-2 enzyme. The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide serves as a technical resource for researchers interested in the chemistry and pharmacology of this promising compound.

Chemical Properties and Data

This compound is a spiro-fused heterocyclic compound with a molecular formula of C22H24N2O. Its chemical structure combines a tetrahydroquinoline moiety with a pyrrolidinone ring, spiro-fused to a cyclohexane ring.

| Property | Value | Source |

| IUPAC Name | 9-phenylspiro[5,6,7,8-tetrahydro-2H-pyrrolo[3,4-b]quinoline-3,1'-cyclohexane]-1-one | PubChem |

| Molecular Formula | C22H24N2O | PubChem |

| Molecular Weight | 332.4 g/mol | PubChem |

| XLogP3 | 4.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| COX-2 IC50 | 33.0 µg/mL | TargetMol |

| COX-2 Selectivity Index | 175 | RSC Advances, 2024 |

| Appearance | White solid | Inferred from similar compounds |

Table 1: Physicochemical Properties of this compound

| Spectral Data | Observed Values |

| IR (Infrared) - Carbonyl (C=O) stretch | 1636 cm⁻¹ |

| ¹H NMR (Proton NMR) - Exchangeable NH | 9.16 ppm |

| ¹³C NMR (Carbon NMR) - Carbonyl Carbon | 198.26 ppm |

Table 2: Spectroscopic Data for this compound (or structurally identical compound 11)

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot, three-component condensation reaction. This method offers an efficient route to the target molecule from readily available starting materials.

Experimental Protocol

Materials:

-

Enaminone starting material

-

Cyclohexanone

-

Benzaldehyde

-

Sodium ethoxide

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve the enaminone (1 equivalent) in anhydrous ethanol.

-

To this solution, add cyclohexanone (1 equivalent) and benzaldehyde (1 equivalent).

-

Add sodium ethoxide (1 equivalent) to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours.

-

After the initial stirring period, heat the reaction mixture to reflux and maintain for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 9'-Phenyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-b]quinolin]-1'(2'H)-one.

Note: The exact stoichiometry and purification conditions may require optimization based on the specific enaminone used and the scale of the reaction.

Synthesis Workflow

Caption: One-pot synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

The selectivity of this compound for COX-2 over the constitutively expressed COX-1 isoform is a critical feature. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. It is hypothesized that the specific three-dimensional structure of this compound allows it to bind with high affinity to this unique active site of COX-2, leading to its potent and selective inhibition. By blocking the production of prostaglandins at the site of inflammation, this compound effectively reduces pain and swelling.

Caption: COX-2 signaling pathway and inhibition.

Conclusion

This compound is a promising selective COX-2 inhibitor with a straightforward synthetic route. Its high selectivity index suggests a favorable therapeutic profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs as potential anti-inflammatory agents. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo.

Technical Guide: In Vitro COX-1 vs. COX-2 Selectivity Assay of a Selective COX-2 Inhibitor

Disclaimer: The following technical guide has been compiled based on publicly available information for the well-characterized selective COX-2 inhibitor, celecoxib, as a representative example. No specific data was found for a compound designated "Cox-2-IN-37". The protocols and data presented herein are for illustrative and educational purposes for researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies used to determine the in vitro selectivity of a compound for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).

Introduction to COX-1 and COX-2

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclins, and thromboxanes. There are two main isoforms of this enzyme, COX-1 and COX-2.

-

COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostanoids that are involved in homeostatic functions such as protecting the gastric mucosa, regulating renal blood flow, and mediating platelet aggregation.[1]

-

COX-2 is an inducible enzyme that is typically undetectable in most tissues under normal conditions.[1] Its expression is upregulated by inflammatory stimuli, growth factors, and cytokines. The prostanoids produced by COX-2 are primarily involved in mediating pain and inflammation.[1]

The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1] Therefore, developing selective COX-2 inhibitors is a primary goal in anti-inflammatory drug discovery.

Quantitative Analysis of COX-1 vs. COX-2 Selectivity

The selectivity of an inhibitor for COX-2 over COX-1 is typically determined by comparing its 50% inhibitory concentration (IC50) against each enzyme isoform. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Below is a summary of representative in vitro inhibitory activities of a selective COX-2 inhibitor.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Representative Inhibitor (Celecoxib) | 15 | 0.04 | 375 |

| Diclofenac (Non-selective) | 0.9 | 0.05 | 18 |

| Ibuprofen (Non-selective) | 13 | 35 | 0.37 |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols for In Vitro COX Inhibition Assays

Several in vitro methods can be employed to assess the inhibitory activity of a compound against COX-1 and COX-2. A common approach is the use of a fluorometric or colorimetric inhibitor screening assay.

A. Fluorometric Inhibitor Screening Assay

This assay measures the peroxidase activity of cyclooxygenases. The hydroperoxidase product generated by the COX reaction is used by the peroxidase component of the enzyme to oxidize a fluorogenic substrate, resulting in a detectable fluorescent signal.

Materials and Reagents:

-

Recombinant human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Fluorescence microplate reader

Experimental Procedure:

-

Preparation of Reagents: Prepare working solutions of the enzymes, heme, fluorometric substrate, and arachidonic acid in the assay buffer according to the manufacturer's instructions.

-

Reaction Mixture Preparation: In a 96-well plate, add the following in order:

-

75 µL of assay buffer

-

10 µL of heme

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of the test compound at various concentrations (or DMSO for control).

-

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 10 µL of arachidonic acid to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetics for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2]

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

B. Human Whole Blood Assay

This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in a more complex biological matrix.

Materials and Reagents:

-

Freshly drawn human venous blood (with anticoagulant)

-

Test compound (dissolved in DMSO)

-

For COX-1 assay: Calcium ionophore (e.g., A23187) to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production.

-

For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes and subsequent prostaglandin E2 (PGE2) production.

-

ELISA kits for TXB2 and PGE2.

Experimental Procedure:

-

Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time.

-

COX-1 Activity Measurement:

-

After incubation with the inhibitor, blood coagulation is allowed to proceed, which triggers platelet activation and COX-1-mediated TXB2 production.

-

The serum is then collected and analyzed for TXB2 levels using an ELISA kit.

-

-

COX-2 Activity Measurement:

-

Whole blood is incubated with LPS to induce COX-2 expression, followed by incubation with the test compound.

-

Plasma is collected and analyzed for PGE2 levels using an ELISA kit.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production against the inhibitor concentration.

Visualizations

Caption: The Cyclooxygenase (COX) signaling pathway.

Caption: Workflow for an in vitro fluorometric COX selectivity assay.

References

Structural Analysis of Selective Inhibitor Binding to the COX-2 Active Site: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Cox-2-IN-37" is not publicly available. This guide utilizes the well-characterized and selective COX-2 inhibitors, Celecoxib and SC-558, as representative examples to illustrate the principles of structural and quantitative analysis of inhibitor binding to the cyclooxygenase-2 (COX-2) active site.

This technical whitepaper provides a comprehensive overview of the structural and molecular interactions governing the binding of selective inhibitors to the active site of the COX-2 enzyme. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-inflammatory and therapeutic agents targeting COX-2.

Introduction to COX-2 and Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which are critical mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

The structural basis for this selectivity lies in key amino acid differences within the active sites of the two isoforms. Notably, the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 creates a larger, more accessible hydrophobic side pocket in the COX-2 active site. This structural feature is exploited by a class of selective inhibitors, often referred to as "coxibs," which possess a side group that can fit into this pocket, leading to enhanced binding affinity and selectivity for COX-2.

Quantitative Analysis of Inhibitor Binding

The potency and selectivity of COX-2 inhibitors are quantified by determining their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The ratio of these IC50 values (COX-1/COX-2) provides a selectivity index.

| Inhibitor | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | Human COX-2 | 40 nM | ~30 | [1] |

| Ovine COX-1 | 30 µM | 600 (human COX-2 vs ovine COX-1) | [2] | |

| Human COX-2 | 50 nM | [2] | ||

| COX-2 | 0.42 µM | 33.8 | [3] | |

| SC-558 | COX-2 | 9.3 nM | >1000 | [4] |

Note: IC50 values can vary depending on the assay conditions, such as substrate concentration and enzyme source.

Experimental Protocols for COX-2 Inhibition Assays

Several in vitro methods are employed to determine the inhibitory activity of compounds against COX-2. These include fluorometric, colorimetric, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. Below is a generalized protocol for a fluorometric inhibitor screening assay.

Objective: To determine the IC50 value of a test compound against recombinant human COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of recombinant COX-2 in COX Assay Buffer.

-

Prepare serial dilutions of the test inhibitor and the positive control at concentrations 10-fold higher than the desired final concentrations. The final solvent concentration should not exceed 1%.

-

-

Assay Setup:

-

The assay should be performed in duplicate and include "Negative Control" (no enzyme), "Positive Control" (enzyme without inhibitor), and "Test Inhibitor" wells.

-

To the appropriate wells of a 96-well black microplate, add the following:

-

Negative Control: Assay buffer.

-

Positive Control & Test Inhibitor: Diluted COX-2 enzyme solution.

-

-

Add the diluted test inhibitor, positive control, or vehicle (e.g., 10% DMSO in assay buffer) to the respective wells.

-

Add the fluorometric probe to all wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) in a kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test inhibitor relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Structural Analysis of Inhibitor Binding to the COX-2 Active Site

The three-dimensional structures of COX-2 in complex with selective inhibitors have been elucidated through X-ray crystallography, providing detailed insights into the molecular basis of their binding and selectivity. The Protein Data Bank (PDB) contains several of these structures, such as 3LN1 for Celecoxib and 6COX for SC-558.[5][6]

Key Molecular Interactions of Celecoxib with the COX-2 Active Site (PDB: 3LN1):

-

Hydrophobic Channel: The core of the Celecoxib molecule occupies the long, hydrophobic channel of the COX-2 active site.

-

Selectivity Pocket: The trifluoromethyl group of Celecoxib is positioned within the hydrophobic side pocket created by the presence of Val523. This interaction is a key determinant of its COX-2 selectivity.

-

Hydrogen Bonding: The sulfonamide moiety of Celecoxib forms crucial hydrogen bonds with the side chains of residues such as His90, Gln192, and Arg513 at the apex of the side pocket.[7]

-

Van der Waals Interactions: The phenyl rings of Celecoxib establish numerous van der Waals contacts with hydrophobic residues lining the main channel, including Leu352, Tyr355, and Trp387.

Key Molecular Interactions of SC-558 with the COX-2 Active Site (PDB: 6COX):

-

Hydrophobic Channel and Side Pocket: Similar to Celecoxib, the SC-558 molecule binds within the main hydrophobic channel, with its bromophenyl group extending into the selectivity pocket.

-

Hydrogen Bonding: The sulfonamide group of SC-558 forms hydrogen bonds with the side chains of Gln192 and Arg513.[8]

-

Hydrophobic Interactions: The inhibitor makes extensive hydrophobic contacts with residues such as Val349, Ala527, and Leu531.

Visualizations

Caption: The COX-2 signaling pathway leading to inflammation and its inhibition.

Caption: A generalized workflow for a COX-2 inhibitor screening assay.

References

- 1. apexbt.com [apexbt.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling Cox-2-IN-37: A Technical Guide to a Novel Pyrazole-Based COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of a potent and selective cyclooxygenase-2 (COX-2) inhibitor, herein referred to as Cox-2-IN-37. This document is based on the putative identification of this compound as a member of a series of diaryl heterocyclic compounds. This guide will delve into the synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format. Detailed experimental methodologies for seminal assays are provided, alongside visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of this promising anti-inflammatory agent.

Introduction: The Quest for Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is responsible for homeostatic functions, COX-2 is primarily upregulated at sites of inflammation and is a key mediator of pain and inflammatory processes. This distinction opened the door for the design of selective COX-2 inhibitors, aiming to provide the therapeutic benefits of traditional NSAIDs while mitigating the gastrointestinal side effects associated with COX-1 inhibition.

The pyrazole scaffold has emerged as a privileged structure in the design of selective COX-2 inhibitors, with celecoxib being a prominent example. This guide focuses on a novel pyrazole-containing diaryl heterocyclic compound, tentatively identified as this compound, which has demonstrated significant potential as a potent and selective COX-2 inhibitor.

Discovery and Synthesis

The discovery of this compound is rooted in a focused effort to explore novel diaryl heterocyclic compounds as selective COX-2 inhibitors. The synthesis of this class of compounds generally involves a multi-step process.

General Synthetic Scheme

A representative synthetic route for 1,5-diarylpyrazole derivatives, the structural class to which this compound is believed to belong, is outlined below. The synthesis typically begins with the Claisen-Schmidt condensation of an appropriate acetophenone and a benzaldehyde to form a chalcone. Subsequent reaction of the chalcone with a substituted hydrazine in the presence of a suitable solvent and catalyst yields the desired 1,5-diarylpyrazole core.

Detailed Experimental Protocol: Synthesis of a Representative 1,5-Diarylpyrazole

This is a generalized protocol and may not reflect the exact procedure for this compound.

Step 1: Chalcone Synthesis: To a solution of substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone intermediate.

Step 2: Pyrazole Formation: A mixture of the chalcone (1.0 eq) and a substituted hydrazine hydrochloride (1.2 eq) in glacial acetic acid is refluxed for 8-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solid product is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the final 1,5-diarylpyrazole compound.

Mechanism of Action and In Vitro Evaluation

This compound is hypothesized to exert its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of this compound against purified ovine or human COX-1 and COX-2 enzymes is a critical determinant of its potency and selectivity.

Experimental Protocol: Purified Enzyme Inhibition Assay

This is a representative protocol and specific conditions may vary.

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (dissolved in DMSO) at various concentrations is pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a specified period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Quantification: The enzymatic activity is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the concentration-response curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Quantitative Data

The following table summarizes the in vitro inhibitory activities of a series of diaryl heterocyclic compounds, including a compound designated as 11c, which is a potential candidate for this compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| 11b | - | 0.011 | Not Selective |

| 11c (putative this compound) | 1 | 0.011 | ~92 |

| Rofecoxib (Reference) | - | 0.398 | - |

Data is based on a study by Eren et al. and may not be fully comprehensive.

Preclinical In Vivo Evaluation

The anti-inflammatory efficacy of this compound is typically evaluated in established animal models of inflammation.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the COX-2 pathway, which plays a crucial role in the inflammatory cascade.

Conclusion and Future Directions

The diaryl pyrazole compound, putatively identified as this compound, demonstrates significant promise as a potent and selective COX-2 inhibitor. Its in vitro profile suggests a high degree of selectivity for the COX-2 isoform, which is a desirable characteristic for minimizing gastrointestinal side effects. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this and similar classes of compounds in the pursuit of safer and more effective anti-inflammatory therapies.

Navigating the Solubility and Stability of Cox-2-IN-37 in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the potent and selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-37, in dimethyl sulfoxide (DMSO). Understanding these parameters is critical for the accurate design and execution of in vitro and in vivo studies, ensuring reliable and reproducible results in drug discovery and development.

Core Concepts: Solubility and Stability in Drug Discovery

The solubility and stability of a compound in a chosen solvent are fundamental physicochemical properties that significantly impact its handling, storage, and biological activity assessment. DMSO is a widely used solvent in drug discovery due to its excellent solubilizing power for a broad range of organic molecules. However, the concentration at which a compound remains in solution and its chemical integrity over time can be influenced by various factors, including storage temperature, water content, and freeze-thaw cycles.

Solubility of this compound in DMSO

This compound exhibits good solubility in DMSO, facilitating the preparation of concentrated stock solutions for experimental use.

| Parameter | Value | Source |

| Mother Liquor Concentration | 40 mg/mL | [1] |

This high solubility allows for the creation of concentrated stock solutions, which can then be serially diluted to the desired working concentrations for various assays. It is advisable to start by dissolving the compound in a small volume of DMSO to create a high-concentration stock.[1]

Stability and Storage of this compound in DMSO

Proper storage of this compound solutions is crucial to maintain their chemical integrity and biological activity.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [1] |

| In solvent (DMSO) | -80°C | 1 year | [1] |

Studies on the stability of various small molecules in DMSO have shown that most compounds remain stable over extended periods when stored correctly.[2][3][4] Factors that can affect stability include the presence of water and repeated freeze-thaw cycles.[3][4] While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for small molecule storage in DMSO should be followed to minimize degradation.

Experimental Protocols

The following are generalized methodologies for determining the solubility and stability of a compound like this compound in DMSO, based on established laboratory practices.

Protocol 1: Kinetic Solubility Assessment in DMSO

This protocol provides a method to quickly estimate the solubility of a compound in DMSO.

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound powder (e.g., 2 mg) and dissolve it in a precise volume of DMSO (e.g., 50 µL) to achieve a high concentration stock solution (e.g., 40 mg/mL).[1]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in DMSO.

-

Visual Inspection or Instrumental Analysis: Visually inspect the solutions for any precipitation. For a more quantitative assessment, techniques like nephelometry or UV-spectrophotometry can be used to detect the point of insolubility.

Protocol 2: Stability Assessment using HPLC

This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time.

-

Initial Analysis (T=0): Prepare a stock solution of this compound in DMSO at a known concentration. Immediately analyze an aliquot of this solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial purity and concentration.

-

Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature).

-

Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stored solution and re-analyze it using the same HPLC method.

-

Data Analysis: Compare the purity and concentration of the compound at each time point to the initial (T=0) values. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability assessment.

Caption: Workflow for Determining the Solubility of this compound in DMSO.

Caption: Workflow for Assessing the Stability of this compound in DMSO.

Conclusion

This compound demonstrates favorable solubility in DMSO, allowing for the preparation of high-concentration stock solutions essential for a variety of research applications. Adherence to recommended storage conditions is paramount to ensure the long-term stability of these solutions. The experimental protocols and workflows provided in this guide offer a solid framework for researchers to confidently handle and assess the quality of this compound in their studies, ultimately contributing to the generation of robust and reliable scientific data.

References

Technical Guide: Unraveling the Downstream Signaling of Cox-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Cox-2-IN-37, a novel pyrimidine-based fluorescent inhibitor of Cyclooxygenase-2 (COX-2). While specific downstream signaling studies on this compound are not yet available in the public domain, this document outlines its primary mechanism of action and details the well-established downstream signaling pathways impacted by general COX-2 inhibition. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and cellular effects of this compound and other selective COX-2 inhibitors.

Introduction to this compound

This compound is a recently synthesized pyrimidine-based, fluorescent inhibitor of the COX-2 enzyme. Its inherent fluorescence allows for the visualization of COX-2 expression in cellular systems, making it a valuable tool for cancer biology and inflammation research. The overexpression of COX-2 is a hallmark of various cancers and inflammatory conditions, as it plays a crucial role in the synthesis of pro-inflammatory and pro-tumorigenic prostaglandins.

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to a variety of biologically active prostanoids.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The inhibitory potency of this compound (referred to as compound 6 in the source literature) against COX-1 and COX-2 has been determined through in vitro enzyme inhibition assays. The results are summarized in the table below.

| Compound | Target | IC50 (μM) |

| This compound | COX-2 | 1.8 |

Table 1: In vitro inhibitory activity of this compound against COX-1 and COX-2.

Experimental Protocols

The following is a summary of the key experimental methodology used in the initial characterization of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 was assessed using a colorimetric COX inhibitor screening assay kit.

-

Enzymes: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

The test compound (this compound) at various concentrations is pre-incubated with the respective COX enzyme (COX-1 or COX-2) in a reaction buffer.

-

Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

The subsequent peroxidase reaction is initiated by the addition of TMPD.

-

The absorbance at 590 nm is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Downstream Signaling Pathways of COX-2 Inhibition

Inhibition of COX-2 by this compound is expected to modulate a cascade of downstream signaling events that are dependent on the production of prostaglandins. The primary consequence of COX-2 inhibition is the reduced synthesis of prostaglandin H2 (PGH2) from arachidonic acid. PGH2 is a critical substrate for various terminal prostaglandin synthases that produce a range of biologically active prostaglandins, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).

The blockade of prostaglandin synthesis, particularly PGE2, is central to the anti-inflammatory, analgesic, and anti-neoplastic effects of COX-2 inhibitors.

The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX-2 in the arachidonic acid cascade and the point of intervention for this compound.

Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound.

PGE2-Mediated Downstream Signaling

Prostaglandin E2 is one of the most extensively studied prostanoids and is implicated in a wide array of cellular processes, including inflammation, cell proliferation, angiogenesis, and immunosuppression. PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers various downstream signaling pathways.

The inhibition of COX-2 by this compound would lead to a reduction in PGE2 levels, consequently attenuating the activation of these downstream pathways.

Caption: Downstream signaling pathways affected by reduced PGE2 levels due to COX-2 inhibition.

Key Downstream Pathways Modulated by PGE2:

-

PKA Pathway: Activation of EP2 and EP4 receptors by PGE2 can lead to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). The PKA pathway is involved in regulating gene expression and cellular processes related to inflammation and cell survival.

-

β-catenin Pathway: PGE2 signaling, particularly through the EP3 receptor, can lead to the activation of the β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation and its dysregulation is a common feature in many cancers.

-

NF-κB Pathway: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and immune responses. PGE2, through EP1 receptor activation, can promote the activation of NF-κB, leading to the transcription of pro-inflammatory genes.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. PGE2 signaling via the EP4 receptor can activate this pathway, contributing to tumorigenesis.

Conclusion

This compound is a promising new tool for the study of COX-2 biology due to its selective inhibitory activity and fluorescent properties. While direct experimental evidence on its specific downstream signaling effects is pending, its primary mechanism of action firmly places it as a modulator of the arachidonic acid cascade. By inhibiting COX-2, this compound is expected to reduce the production of prostaglandins, most notably PGE2, thereby impacting a multitude of downstream signaling pathways critical in inflammation and cancer. Further research is warranted to elucidate the precise and potentially unique downstream effects of this novel inhibitor in various cellular and disease contexts.

Technical Guide: Target Engagement and Validation of a Selective COX-2 Inhibitor

Disclaimer: The following technical guide utilizes data and protocols for the well-characterized COX-2 inhibitor, celecoxib, as a representative example to illustrate the principles of target engagement and validation. Information on a specific molecule designated "Cox-2-IN-37" is not publicly available at the time of this writing. The data and methodologies presented here are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals working on the discovery and validation of novel COX-2 inhibitors.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the prostaglandin biosynthesis pathway and is a well-established therapeutic target for inflammatory diseases and certain types of cancer.[1][2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[3] This guide provides an in-depth overview of the experimental methodologies and data interpretation for the target engagement and validation of a selective COX-2 inhibitor, using celecoxib as a model compound.

Target Engagement and In Vitro Potency

Target engagement is the initial and most critical step in validating a new drug candidate. For a COX-2 inhibitor, this involves demonstrating direct interaction with the enzyme and quantifying its inhibitory potency and selectivity.

Quantitative Data for COX-1 and COX-2 Inhibition

The inhibitory potency of a compound is typically determined by measuring its half-maximal inhibitory concentration (IC50) against the target enzyme and its isoforms.

| Compound | Target | IC50 | Assay System | Reference |

| Celecoxib | COX-1 | 15 µM | Recombinant Human Enzyme | [4] |

| Celecoxib | COX-2 | 40 nM | Recombinant Human Enzyme | [5] |

| Celecoxib | COX-1 | 82 µM | Human Peripheral Monocytes | [6] |

| Celecoxib | COX-2 | 6.8 µM | Human Peripheral Monocytes | [6] |

| Celecoxib | COX-1 | - | Human Whole Blood | [7] |

| Celecoxib | COX-2 | 0.53 µM | Human Whole Blood | [7] |

Note: IC50 values can vary depending on the assay system used (e.g., purified recombinant enzyme vs. whole-cell or whole-blood assays). It is crucial to consider the experimental context when comparing potencies.

Experimental Protocol: In Vitro COX Activity Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Test compound (e.g., Celecoxib) and vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a working solution of the test compound at various concentrations.

-

In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX Cofactor to each well.

-

Add the test compound or vehicle control to the respective wells.

-

To initiate the reaction, add the COX-1 or COX-2 enzyme to the wells.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Start the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Record data every minute for 15-30 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[8]

Cellular and In Vivo Validation

Following in vitro confirmation of target engagement, it is essential to validate the activity of the inhibitor in cellular and in vivo models to assess its therapeutic potential.

Cellular Assays

Cell-based assays are used to evaluate the effect of the inhibitor on cell viability, proliferation, and specific signaling pathways in a more physiologically relevant context.

| Assay Type | Cell Line | Endpoint | IC50 / Effect | Reference |

| MTT Assay | HNE1 (Nasopharyngeal Carcinoma) | Cell Viability | 32.86 µM | [4] |

| MTT Assay | CNE1-LMP1 (Nasopharyngeal Carcinoma) | Cell Viability | 61.31 µM | [4] |

| MTT Assay | Jurkat & Hut-78 (T-cell lymphoma) | Cell Viability | Significant suppression at 20, 40, and 80 µmol/l | [9] |

| Apoptosis Assay | Jurkat & Hut-78 (T-cell lymphoma) | Apoptosis Induction | Dose-dependent increase | [9] |

| Colony Formation | A2058 & SAN (Melanoma) | Colony Inhibition | Dose-dependent decrease | [10] |

| Wound Healing | A549 (Lung Cancer) | Migration Inhibition | Reversal of PGE2-induced migration | [5] |

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a COX-2 inhibitor on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HNE1)

-

Complete cell culture medium

-

Test compound and vehicle control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.[4][9]

In Vivo Efficacy Studies

In vivo studies are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of the inhibitor in a living organism.

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Nude Mice | HCA-7 Colorectal Carcinoma Xenograft | Celecoxib (1250 mg/kg in chow) | Attenuation of tumor growth; plasma concentration of ~2.3 µM. | [11][12] |

| Mice | A549 Lung Cancer Metastasis Model | Celecoxib (100 mg/kg, p.o., q.d.) | Inhibition of increased metastasis and plasma PGE2 levels. | [5] |

Experimental Protocol: Xenograft Tumor Growth Study

This protocol describes a typical in vivo experiment to assess the anti-tumor activity of a COX-2 inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for xenograft implantation

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the dosing schedule.

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and the validation process.

COX-2 Signaling Pathway

The following diagram illustrates the central role of COX-2 in the prostaglandin E2 (PGE2) signaling pathway, which is implicated in inflammation and tumorigenesis.

Caption: COX-2 mediated prostaglandin E2 signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Assessment

This diagram outlines the logical flow of a typical in vitro experiment to determine the cytotoxic effects of a novel COX-2 inhibitor.

Caption: Workflow for determining IC50 using an MTT assay.

References

- 1. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trends in Celecoxib Prescribing: A Single Institution 16-Month Review [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Celecoxib enhances sensitivity to chemotherapy drugs of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Selectivity: A Technical Guide to Characterizing Off-Target Effects of Novel COX-2 Inhibitors in Preliminary Screens

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms.[1][2][3] The constitutive expression of COX-1 in tissues like the gastric mucosa is crucial for maintaining homeostasis, while COX-2 is primarily induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] However, the journey of COX-2 inhibitors has been fraught with challenges, most notably the unforeseen cardiovascular risks that led to the withdrawal of some drugs from the market.[1][4][5][6] These safety concerns underscore the critical importance of comprehensive off-target effect profiling during the preliminary stages of drug discovery.

This technical guide provides a framework for assessing the off-target profile of a novel selective COX-2 inhibitor, here referred to as Cox-2-IN-37 , in preliminary screens. It outlines key experimental protocols, data presentation strategies, and visual workflows to aid researchers in the early identification of potential liabilities and to build a robust safety profile for new chemical entities.

On-Target Activity of this compound

The initial characterization of any new inhibitor involves confirming its potency and selectivity for the intended target. For this compound, this would involve in vitro enzymatic assays to determine its inhibitory concentration (IC50) against both COX-2 and COX-1.

| Enzyme | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Human recombinant COX-2 | 15 | 200 |

| Ovine COX-1 | 3000 | |

| Hypothetical data for this compound |

Unmasking Off-Target Interactions: A Critical Step

Off-target effects, the unintended interactions of a drug candidate with other biological molecules, can lead to adverse drug reactions. For COX-2 inhibitors, a key area of concern is the cardiovascular system.[4][7] It is hypothesized that the inhibition of COX-2 in blood vessels decreases the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation, which can lead to an increased risk of thrombosis and hypertension.[5] Therefore, preliminary screens must extend beyond the primary target to build a comprehensive safety profile.

Experimental Protocols for Off-Target Screening

A tiered approach to off-target screening is often employed, starting with broad panels and progressing to more focused assays for any identified hits.

Kinase Profiling

Given that many signaling pathways are regulated by kinases, assessing the interaction of a new compound with a broad panel of kinases is a crucial first step.[8][9]

Methodology: Radiometric Kinase Assay

-

Assay Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase. Inhibition of the kinase by the test compound results in a decrease in substrate phosphorylation.

-

Procedure:

-

A panel of recombinant human kinases is selected (e.g., the Eurofins SafetyScreen44™ Kinase Panel).

-

Each kinase reaction is set up in a 96-well plate containing the kinase, a specific substrate, ATP (spiked with γ-³³P-ATP), and the test compound (e.g., this compound at 1 µM and 10 µM).

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.

-

Unincorporated radiolabel is washed away.

-

The amount of radioactivity on the filter is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated for each kinase at each concentration of the test compound relative to a vehicle control. A significant inhibition (typically >50%) at a relevant concentration warrants further investigation with dose-response studies to determine the IC50.

Safety Pharmacology Profiling (Receptor and Ion Channel Screening)

This involves screening the compound against a panel of receptors, ion channels, and transporters that are known to be associated with adverse drug reactions.

Methodology: Radioligand Binding Assays

-

Assay Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its specific receptor or ion channel.

-

Procedure:

-

A panel of cell membranes or recombinant proteins expressing the target of interest is used.

-

The membranes are incubated with a specific radioligand and the test compound (e.g., this compound at 10 µM).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is quantified.

-

-

Data Analysis: The percentage of inhibition of radioligand binding is calculated. A significant inhibition (typically >50%) suggests a potential interaction and should be followed up with functional assays to determine if the compound is an agonist or antagonist.

Visualizing Key Pathways and Workflows

Signaling Pathway of Cyclooxygenases

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for Off-Target Screening

Caption: A typical workflow for preliminary off-target screening.

Data Interpretation and Next Steps

The data generated from these preliminary screens will provide an initial "off-target fingerprint" for this compound.

-

No Significant Hits: If no significant off-target interactions are observed at concentrations well above the on-target IC50, this provides a strong indication of a clean preliminary safety profile.

-

Identified Hits: Any confirmed off-target hits require careful consideration. The next steps would involve:

-

Determining the Potency: If the IC50 for an off-target is significantly higher (e.g., >100-fold) than the on-target IC50, the therapeutic window may be sufficient.

-

Understanding the Functional Consequence: Functional assays are crucial to understand whether the interaction is agonistic or antagonistic and to predict the potential physiological effect.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can be directed to modify the compound to eliminate the off-target activity while retaining on-target potency.

-

In Vivo Follow-up: If a significant off-target liability cannot be engineered out, targeted in vivo studies will be necessary to assess the real-world physiological consequences.

-

Conclusion

A thorough and early assessment of off-target effects is paramount in the development of safe and effective COX-2 inhibitors. By employing a systematic approach that includes broad panel screening, detailed experimental protocols, and clear data visualization, researchers can build a comprehensive understanding of a compound's pharmacological profile. This proactive approach to safety assessment will ultimately de-risk drug development programs and contribute to the successful translation of novel therapeutics to the clinic.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooxygenase-2 inhibition inhibits PI3K/AKT kinase activity in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-37 in In Vivo Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the in vivo application of Cox-2-IN-37. The following protocols are generalized for a selective Cox-2 inhibitor and should be adapted and optimized for specific experimental conditions.

Introduction to this compound

This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2] COX-2 is typically induced by pro-inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3] Selective inhibition of COX-2 is a therapeutic strategy to alleviate inflammation while potentially mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4] this compound is also reported to possess strong antioxidant properties.[1][2]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 9-phenylspiro[5,6,7,8-tetrahydro-2H-pyrrolo[3,4-b]quinoline-3,1'-cyclohexane]-1-one | [5] |

| Molecular Formula | C22H24N2O | [5] |

| Molecular Weight | 332.4 g/mol | [5] |

| Synonyms | HY-161147, CS-0955506 | [5] |

| In Vitro Activity | Strong antioxidant activity (IC50 of 33.0 μg/mL) | [1][2] |

Cox-2 Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines and pathogens, trigger signaling cascades that lead to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2). These prostaglandins act on their respective receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, pain, and fever.

Caption: The COX-2 signaling pathway in inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[6][7][8]

Materials

-

Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

-

Inducing Agent: 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.

-

Test Compound: this compound.

-

Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% carboxymethyl cellulose, DMSO, or a suitable solvent).

-

Positive Control: Indomethacin or Celecoxib (a known COX inhibitor).

-

Measurement Tool: Plethysmometer or digital calipers.

Experimental Workflow

Caption: General experimental workflow for in vivo inflammation studies.

Procedure

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

-

Group 3-5: this compound (e.g., low, medium, and high doses - to be determined empirically, a starting point could be a range from 1 to 50 mg/kg).

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Dosing: Administer the vehicle, positive control, or this compound via the desired route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.[6][7]

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

-

% Inhibition = [ (Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group ] x 100

-

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

-

-

Optional Endpoints: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as:

-

Histopathology

-

Measurement of inflammatory mediators (e.g., prostaglandins, cytokines) via ELISA or other immunoassays.

-

Gene expression analysis of inflammatory markers (e.g., COX-2, TNF-α) by RT-qPCR.

-

Data Presentation

The quantitative data from the carrageenan-induced paw edema model should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |

| Vehicle Control | - | e.g., 1.20 ± 0.08 | - |

| Positive Control (Indomethacin) | 10 | e.g., 0.45 ± 0.05* | e.g., 62.5% |

| This compound | Low | To be determined | To be determined |

| This compound | Medium | To be determined | To be determined |

| This compound | High | To be determined | To be determined |

*p < 0.05 compared to vehicle control. Data are hypothetical examples.

Table 2: Pharmacokinetic Parameters of a Typical Selective Cox-2 Inhibitor in Rodents (for reference)

| Parameter | Value | Animal Model |

| Tmax (Time to peak concentration) | e.g., 2-4 hours | Rat |

| Cmax (Peak plasma concentration) | Dose-dependent | Rat |

| Half-life (t1/2) | Variable | Rat |

| Bioavailability | Variable | Rat |

Note: These parameters are highly compound-specific and would need to be determined for this compound.

Conclusion

While this compound shows promise as a selective COX-2 inhibitor based on available chemical data, its efficacy and safety in in vivo models of inflammation require experimental validation. The provided generalized protocol for the carrageenan-induced paw edema model serves as a robust starting point for researchers to investigate the anti-inflammatory potential of this compound. Dose-response studies and pharmacokinetic profiling will be essential next steps in the pre-clinical development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. COX-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. This compound | C22H24N2O | CID 170453265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

Determining the Optimal Concentration of COX-2 Inhibitors for Cancer Cell Line Studies: Application Notes and Protocols

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in various types of cancer and plays a significant role in tumor development, progression, and resistance to therapy.[1][2][3][4][5] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator that promotes cell proliferation, angiogenesis, and inflammation, while inhibiting apoptosis.[1][6][7][8] Selective inhibition of COX-2 is therefore a promising strategy in cancer therapy.[4][9][10] This document provides detailed protocols and data to guide researchers in determining the optimal concentration of COX-2 inhibitors for in vitro cancer cell line studies.

Data Presentation: Efficacy of Celecoxib in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of a drug. The IC50 value for a COX-2 inhibitor can vary significantly depending on the cancer cell line. Below is a summary of reported IC50 values for Celecoxib in various human cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Cervical Cancer | HeLa | 37.2 | [11] |

| Colorectal Cancer | HCT116 | 22.99–51.66 | [12] |

| Colorectal Cancer | HT-29 | 24.78–81.60 | [12] |

| Glioblastoma | U251 | 11.7 | [11] |

| Liver Cancer | HepG2 | >50 | [11] |

| Breast Cancer | MCF-7 | >50 | [11] |

| Pancreatic Cancer | BxPC-3 | 8.63–41.20 | [12] |

Signaling Pathway

Caption: COX-2 signaling pathway in cancer cells.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture cancer cells and treat them with a range of concentrations of the COX-2 inhibitor.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound or other COX-2 inhibitor

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Maintain the cancer cell line in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of the COX-2 inhibitor (e.g., 10 mM in DMSO) and store at -20°C.

-

Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the COX-2 inhibitor. A vehicle control (DMSO) should be included, ensuring the final DMSO concentration does not exceed 0.1%.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the COX-2 inhibitor on cell viability and calculate the IC50 value.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-